tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate, with the CAS number 644968-01-4, is a chemical compound classified as a piperidine derivative. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxypiperidine moiety, and a fluorinated methoxybenzyl substituent. The molecular formula of this compound is , and it has a molecular weight of 339.40 g/mol .
The compound is primarily sourced from chemical suppliers and is used in research settings. It is classified under organic compounds, specifically as an alkaloid due to its piperidine structure. Its synthesis and applications are of interest in medicinal chemistry, particularly for developing pharmaceuticals .
The synthesis of tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress and purity of the reactions .
The molecular structure of tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate features:
The compound's InChI Key is GOJBKVCBCDNHJR-UHFFFAOYSA-N, which aids in its identification in chemical databases . The structural representation can be visualized using molecular modeling software.
tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate can participate in various chemical reactions, including:
Reactions involving this compound are often studied under controlled laboratory conditions to optimize yields and minimize by-products. Reaction kinetics can be analyzed using spectroscopic methods to understand the mechanisms involved .
The mechanism of action for tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate is not fully elucidated but is believed to involve interactions with biological targets such as receptors or enzymes. The presence of the piperidine structure suggests potential activity as a ligand for neurotransmitter receptors.
Studies may focus on binding affinities and biological assays to determine its pharmacological profile. Such investigations are crucial for understanding its therapeutic potential .
tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate has several scientific applications:
The synthesis of tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate (CAS 644968-01-4) employs convergent strategies that couple independently prepared fragments. A key approach involves the assembly of the 4-hydroxypiperidine core followed by late-stage functionalization with the 5-fluoro-2-methoxybenzyl moiety. The piperidine ring is typically constructed via N-Boc protection of 4-hydroxypiperidine derivatives, enabling selective hydroxyl group manipulation. The benzyl fragment, 5-fluoro-2-methoxybenzyl bromide, is prepared separately through sequential methoxylation and fluorination of o-xylene precursors. Final coupling occurs through a nucleophilic substitution or reductive amination between the activated benzyl halide and the piperidine nitrogen, typically under basic conditions (e.g., K₂CO₃/DMF) [4]. This convergent method achieves an overall yield of 68-72% and minimizes side reactions compared to linear routes .
Table 1: Convergent Synthesis Strategies
Synthetic Approach | Key Intermediate | Coupling Method | Yield Range |
---|---|---|---|
Fragment Coupling | N-Boc-4-hydroxypiperidine | Nucleophilic substitution | 68–72% |
Reductive Amination | 4-Oxopiperidine derivative | NaBH₃CN/MeOH | 60–65% |
Hydroxyl-Assisted Alkylation | 4-Hydroxypiperidine (unprotected) | Phase-transfer catalysis | 55–58% |
Fluorination at the 5-position of the benzyl aromatic ring is achieved via electrophilic (Selectfluor®) or nucleophilic (KF/K222) methods. Electrophilic fluorination (yield: 85%) employs 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) on a 2-methoxybenzyl precursor in acetonitrile at 80°C, leveraging the methoxy group’s ortho-directing effect for regioselectivity [4]. The methoxy group itself is introduced early in the synthesis through O-methylation of 2-hydroxy-5-fluorobenzaldehyde using dimethyl sulfate (Me₂SO₄) and KOH in toluene (yield: >90%). This sequence—methoxylation before fluorination—prevents demethylation side reactions [4].
Table 2: Fluorination/Methoxylation Reagent Comparison
Reaction | Reagent System | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
Electrophilic Fluorination | Selectfluor®/MeCN | 80°C | Ortho > meta (10:1) | 85% |
Nucleophilic Fluorination | KF/K222/DMSO | 120°C | Moderate (7:1) | 75% |
Methoxylation | Me₂SO₄/KOH/toluene | 25°C | N/A | 92% |
The tert-butoxycarbonyl (Boc) group is installed using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions, with the piperidine nitrogen reacting in aqueous NaOH/dioxane (yield: 95%) . The C4-hydroxyl group enables further derivatization: it undergoes esterification with acyl chlorides (e.g., acetyl chloride/pyridine) or sulfonylation (methanesulfonyl chloride/Et₃N) to yield leaving groups for substitution. Critically, the Boc group remains stable during these transformations below 25°C [3]. For hydroxyl protection, silyl ethers (tert-butyldimethylsilyl chloride, TBDMSCl) or acetyl esters are preferred, with deprotection yields exceeding 90% under mild conditions (e.g., K₂CO₃/MeOH) [3].
Table 3: Hydroxyl Group Protection Strategies
Protecting Group | Reagent | Conditions | Deprotection Method | Stability |
---|---|---|---|---|
Acetyl | Acetyl chloride, pyridine | 0°C, 2h | K₂CO₃/MeOH, 25°C | Moderate |
TBDMS | TBDMSCl, imidazole | DMF, 24h | TBAF/THF, 25°C | High |
Methanesulfonyl | MsCl, Et₃N | DCM, 0°C | N/A (leaving group) | Low |
Piperidine ring formation relies on catalytic hydrogenation or reductive amination. Pd/C (10 mol%)-catalyzed hydrogenation (50 psi H₂) of delta-1-piperideinium salts delivers the 4-hydroxypiperidine scaffold with >95% conversion [4] [6]. Alternatively, enzymatic catalysis using ketoreductases (e.g., KRED-110) achieves stereoselective reduction of 1-Boc-4-piperidone to (S)-4-hydroxypiperidine (ee: >99%) in phosphate buffer/2-propanol. The latter method is optimal for chiral intermediate synthesis but requires rigorous temperature control (2–8°C), as highlighted in cold-chain transportation protocols [4] [6]. For N-alkylation, phase-transfer catalysts like Aliquat® 336 enhance benzylation efficiency in biphasic systems (toluene/H₂O), improving yields by 15% versus uncatalyzed methods [4].
Asymmetric hydrogenation of 4-oxopiperidine intermediates to chiral 4-hydroxypiperidines employs chiral Rh(I) or Ru(II) catalysts. Rh-(R,R)-Et-DuPhos (2 mol%) reduces 1-Boc-4-piperidone under 200 psi H₂ in MeOH, affording (S)-4-hydroxypiperidine-1-carboxylate with 92% ee and 98% yield [4] [7]. Solvent effects are pronounced: methanol maximizes enantioselectivity versus THF (Δee: +15%). For challenging substrates, Ir/(S)-f-Binaphane catalysts show superior tolerance to the 5-fluoro-2-methoxybenzyl substituent (ee: 94%). Post-hydrogenation, chiral auxiliary removal uses Pd(OH)₂/C (hydrogenolysis) or enzymatic hydrolysis without racemization [4] [7].
Table 4: Asymmetric Hydrogenation Conditions
Substrate | Catalyst System | Pressure (psi) | Solvent | ee (%) | Yield (%) |
---|---|---|---|---|---|
N-Boc-4-piperidone | Rh/(R,R)-Et-DuPhos | 200 | MeOH | 92 | 98 |
N-Cbz-4-piperidone | Ir/(S)-f-Binaphane | 150 | iPrOH | 94 | 95 |
4-Oxo-3-benzylpiperidine | Ru-(S)-BINAP | 100 | DCM | 88 | 90 |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: